6-Isopropyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with the molecular formula CHNO and a molecular weight of 152.19 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. It is classified as a pyrimidine, which encompasses a range of compounds known for their biological activity and utility in pharmaceuticals.
The synthesis of 6-Isopropyl-5-methylpyrimidin-4-ol can be achieved through various methods, primarily involving the reaction of isopropylamidine with alkyl acetoacetate in a controlled environment. A notable method involves a continuous multi-stage reaction using an alkaline lower alkanol solvent system, which enhances the yield and purity of the product. For instance, one process described involves maintaining specific pH levels (around 11.5 to 12) and temperatures (40°C to 45°C) during the reaction, achieving yields of approximately 83-85% for the desired oxypyrimidine product .
The molecular structure of 6-Isopropyl-5-methylpyrimidin-4-ol features a pyrimidine ring substituted with isopropyl and methyl groups. The canonical SMILES representation is CC1=C(N=CNC1=O)C(C)C, while its InChI key is IVBDUIAEFBIRLY-UHFFFAOYSA-N. The compound exhibits a stable structure characterized by non-covalent interactions that contribute to its stability in various environments.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 152.19 g/mol |
Melting Point | Approximately 176°C |
Appearance | White to light yellow powder |
6-Isopropyl-5-methylpyrimidin-4-ol participates in several chemical reactions typical of pyrimidine derivatives. It can undergo nucleophilic substitutions and condensation reactions, which are essential for synthesizing more complex molecules. The reactivity of this compound is influenced by the presence of hydroxyl and nitrogen functional groups, making it a versatile intermediate in organic synthesis.
The mechanism of action for 6-Isopropyl-5-methylpyrimidin-4-ol involves interaction with biological targets, leading to alterations in their function. Pyrimidines are known to play critical roles in various biochemical pathways, including nucleic acid synthesis and cellular signaling processes. This compound may exhibit anti-inflammatory properties and other pharmacological effects due to its structural characteristics and interactions within biochemical systems.
The compound's purity typically exceeds 95%, making it suitable for research applications where high-quality reagents are required .
6-Isopropyl-5-methylpyrimidin-4-ol finds utility in various scientific domains:
Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutic agents across diverse disease categories. The pyrimidine scaffold is a privileged heterocyclic structure in drug discovery due to its remarkable versatility in molecular recognition, ability to participate in hydrogen bonding, and capacity for extensive structural modification. These nitrogen-containing heterocycles serve as bioisosteres for endogenous purines and pyrimidines, allowing them to interact with biological targets with high affinity and selectivity. The exploration of pyrimidine derivatives has yielded clinically significant compounds, including antiviral agents, anticancer drugs, and central nervous system modulators. The structural plasticity of the pyrimidine ring enables medicinal chemists to fine-tune physicochemical properties and target selectivity through strategic substitution patterns, making this scaffold indispensable in rational drug design [4] [6].
The pyrimidine ring system serves as a molecular platform for designing bioactive compounds with optimized pharmacokinetic and pharmacodynamic properties. Recent advances in pyrimidine-based drug discovery are exemplified by the development of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives as potent VCP/p97 inhibitors for treating acute myeloid leukemia (AML). These compounds demonstrate the remarkable potential of elaborated pyrimidine scaffolds in targeting challenging disease mechanisms. The VCP/p97 protein plays a crucial role in endoplasmic reticulum-associated degradation pathways, and its inhibition induces proteostatic stress and apoptosis in cancer cells. Through systematic structural optimization, researchers identified compound V12 and its metabolite V13 as highly effective inhibitors with IC50 values below 1 μM against multiple cancer cell lines. The hydrogen bonding capacity of the pyrimidin-4-ol moiety facilitates critical interactions with the target protein, while the tetrahydropyridine ring enhances membrane permeability and bioavailability. After intragastric administration (10 mg/kg) in rat models, V12 rapidly metabolizes to V13, which demonstrates favorable pharmacokinetic parameters including a plasma half-life of 3.5 hours, Cmax of 1070 ng/mL, and AUC0-inf of 1412 ng•h/mL. These characteristics underscore the pyrimidine scaffold's utility in developing compounds with excellent in vivo efficacy and drug-like properties [4].
Table 1: Pharmacokinetic Profile of Pyrimidine-Based VCP/p97 Inhibitor Metabolite V13
Parameter | Value | Significance |
---|---|---|
Route of Administration | Intragastric (10 mg/kg) | Standard delivery method for preclinical evaluation |
Half-life (t½) | 3.5 hours | Suitable dosing frequency potential |
Cmax | 1070 ng/mL | Effective plasma concentration achieved |
AUC0-inf | 1412 ng•h/mL | Optimal systemic exposure |
Cell Line Inhibition (IC50) | <1 μM | Potent anticancer activity |
The synthetic versatility of pyrimidine scaffolds enables the efficient generation of structural diversity through multi-component reactions. Pyrido[2,3-d]pyrimidine derivatives can be rapidly synthesized via one-pot reactions using diverse precursors, allowing medicinal chemists to explore extensive structure-activity relationships (SAR). These synthetic approaches have yielded compounds with significant antitumor activity against various cancer types, including solid tumors and hematological malignancies. The mechanism of action often involves induction of G1 cell cycle arrest and subsequent apoptosis, demonstrating how the pyrimidine core can be strategically functionalized to interfere with fundamental cellular processes in pathological conditions [6].
The strategic substitution of pyrimidine derivatives dramatically influences their pharmacological profile by modulating electronic properties, steric bulk, lipophilicity, and hydrogen bonding capacity. The structural significance of substituted pyrimidines is exemplified by 6-isopropyl-5-methylpyrimidin-4-ol and its derivatives, which demonstrate how specific substituents confer distinct biological activities. The presence of an isopropyl group at the 6-position significantly enhances hydrophobic interactions with target proteins, while the methyl substituent at position 2 or 5 provides steric constraints that improve binding selectivity. The hydroxyl group at position 4 serves as a hydrogen bond donor/acceptor, enabling critical polar interactions with biological targets [5] [10].
Table 2: Molecular Properties of 6-Isopropyl-2-methylpyrimidin-4-ol (CAS 34126-99-3)
Property | Value | Pharmacological Significance |
---|---|---|
Molecular Formula | C8H12N2O | Balanced carbon-nitrogen ratio for drug-likeness |
Molecular Weight | 152.19 g/mol | Optimal size for cell permeability |
Topological Polar Surface Area (TPSA) | 46.01 Ų | Indicates membrane penetration capability |
LogP | 1.61 | Balanced lipophilicity for absorption |
Hydrogen Bond Donors | 1 | Capacity for targeted hydrogen bonding |
Hydrogen Bond Acceptors | 3 | Versatility in molecular interactions |
Rotatable Bonds | 1 | Conformational flexibility for target fitting |
The introduction of halogen atoms, particularly iodine, at the 5-position creates valuable intermediates for further structural elaboration through cross-coupling reactions. For example, 5-iodo-6-isopropyl-2-methylpyrimidin-4-ol (molecular formula C8H11IN2O, molecular weight 278.09 g/mol) serves as a key building block in multicomponent Ugi-Smiles reactions to generate complex amides and heterocycles. The iodine substituent introduces significant steric bulk (molar refractivity of 50.48) and enhances electrophilic substitution reactivity. Additionally, the electron-withdrawing effect of iodine modulates the electron density of the pyrimidine ring, influencing its hydrogen-bonding capacity and π-π stacking interactions. The compound's moderate lipophilicity (LogP 2.22) favors solubility in organic solvents while maintaining sufficient aqueous solubility for biological evaluation under basic conditions. These structural features collectively enable the synthesis of complex molecular architectures with improved target affinity and selectivity [2] [7].
The planarity of the pyrimidine ring facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, a critical feature for inhibitors targeting ATP-binding sites or protein-protein interactions. Substituents at the 2, 4, 5, and 6 positions can be strategically modified to optimize binding affinity while maintaining favorable physicochemical properties. The isopropyl group enhances hydrophobic contact with target proteins, while the hydroxyl group enables formation of critical hydrogen bonds that anchor the molecule in the binding site. This delicate balance of hydrophobic and polar interactions exemplifies how substituted pyrimidines can be engineered to achieve optimal molecular recognition for specific therapeutic targets [2] [5] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8